molecular formula C14H13ClN4O4 B7477958 [2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate

[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate

Cat. No. B7477958
M. Wt: 336.73 g/mol
InChI Key: INVWPKUUPXTJAV-UHFFFAOYSA-N
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Description

[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate, also known as CMAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMAP is a synthetic molecule that has shown promising results in scientific research, particularly in the areas of cancer and inflammation.

Mechanism of Action

The mechanism of action of [2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate is not yet fully understood. However, it is believed that [2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of specific enzymes involved in these processes.
Biochemical and physiological effects:
Studies have shown that [2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate has a low toxicity profile and is well-tolerated in animal models. Additionally, [2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate has been found to have a positive effect on various biochemical and physiological parameters, including reducing inflammation and tumor growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate in lab experiments is its low toxicity profile, which makes it a safe compound to work with. Additionally, [2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate has shown promising results in various studies, making it a potential therapeutic agent for various diseases. However, one limitation of using [2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate in lab experiments is its relatively high cost.

Future Directions

There are several potential future directions for research on [2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of [2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate and to determine its potential as a cancer treatment. Other potential future directions include investigating the use of [2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate in combination with other therapeutic agents and exploring its potential in other disease areas.

Synthesis Methods

The synthesis of [2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate involves the reaction of 3-chloro-4-methoxyaniline with ethyl acetoacetate to form 2-(3-chloro-4-methoxyanilino)-2-oxoethyl acetoacetate. This intermediate is then reacted with 3-aminopyrazine-2-carboxylic acid to form [2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate.

Scientific Research Applications

The potential applications of [2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate in scientific research are vast. [2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate has been found to possess anti-inflammatory and anti-cancer properties. In a recent study, [2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate was shown to inhibit the growth of cancer cells both in vitro and in vivo. Additionally, [2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate has been found to reduce inflammation in animal models, making it a potential therapeutic agent for inflammatory diseases.

properties

IUPAC Name

[2-(3-chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O4/c1-22-10-3-2-8(6-9(10)15)19-11(20)7-23-14(21)12-13(16)18-5-4-17-12/h2-6H,7H2,1H3,(H2,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVWPKUUPXTJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)COC(=O)C2=NC=CN=C2N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate

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